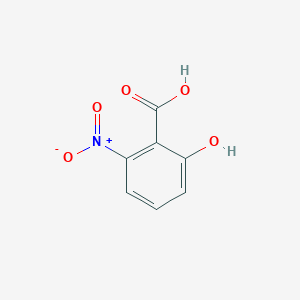

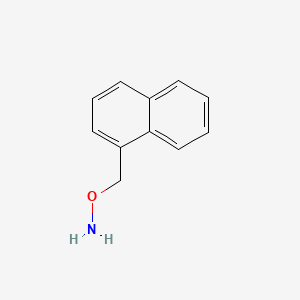

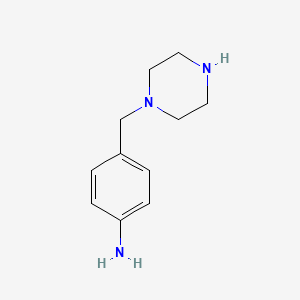

![molecular formula C11H15N3O2 B1316736 4-[(4-Methoxyphenyl)azo]-morpholine CAS No. 51274-58-9](/img/structure/B1316736.png)

4-[(4-Methoxyphenyl)azo]-morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis of Precursors of Zinc and Magnesium Phthalocyaninates

Scientific Field

This application falls under the field of Chemistry , specifically Organic Synthesis and Inorganic Chemistry .

Application Summary

“4-[(4-Methoxyphenyl)azo]-morpholine” is used in the synthesis of precursors of zinc and magnesium phthalocyaninates. These are complex compounds with potential applications in various fields, including materials science and medicine .

Methods of Application

The compound “4-[(4-Methoxyphenyl)azo]-morpholine” was synthesized using diazotization and azo coupling reactions. It was then used as a nucleophile to prepare 3- and 4-[(4-methoxyphenylazo)-4-naphthoxy]phthalonitriles .

Results or Outcomes

The resulting substituted phthalonitriles were used in the template condensation with zinc and magnesium acetates to synthesize the corresponding metal complexes of phthalocyanines. The influence of the substituent position on the protonation processes and spectroscopic characteristics of metal phthalocyanines was determined .

Synthesis of Aromatic Azo Compounds

Scientific Field

This application is in the field of Chemistry , specifically Organic Synthesis .

Application Summary

Aromatic azo compounds, such as “4-[(4-Methoxyphenyl)azo]-morpholine”, have wide applications in the fields of functional materials. Their properties are closely related to the substituents on their aromatic rings .

Methods of Application

Traditional synthesis methods, such as the coupling of diazo salts, have been used. However, these methods have significant limitations with respect to the structural design of aromatic azo compounds. Therefore, new synthetic methods have been developed .

Results or Outcomes

Recent advances in the synthesis of aromatic azo compounds have led to improvements in the design and preparation of light-response materials at the molecular level .

Selective Synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles

Scientific Field

This application falls under the field of Chemistry , specifically Organic Synthesis .

Application Summary

“4-[(4-Methoxyphenyl)azo]-morpholine” is used in the selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles. These compounds have gained attention for their applications in various fields, including optoelectronic materials .

Methods of Application

The solvent-controllable photoreaction of 4-methoxyazobenzenes has been studied. The irradiation of 4-methoxyazobenzenes in different solvents led to the formation of either 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines .

Results or Outcomes

The resulting compounds showed potential for the preparation of 1-phenyl-1H-benzimidazoles and N-phenylbenzene-1,2-diamines, which are important for synthesizing various benzimidazole derivatives .

Azo Polymer Syntheses

Scientific Field

This application is in the field of Polymer Chemistry .

Application Summary

“4-[(4-Methoxyphenyl)azo]-morpholine” is used in the synthesis of azo polymers. Azo polymers are macromolecules composed of a large number of structural units, which contain different azo functional groups designed to exhibit various functions .

Methods of Application

Azo polymers can be synthesized by polymerization and copolymerization of monomers that contain azo functional groups or by chemical modification of a suitable precursor polymer to introduce the azo functional groups after polymerization .

Results or Outcomes

Azo polymers with diverse compositions and structures have been synthesized. According to their compositions and bonded sequences, azo polymers can be classified into homopolymer, random copolymer, and block and graft copolymers .

Anthrone-Based Carbocyclic Azo Dyes: Synthesis, Dyeing, UV

Scientific Field

This application is in the field of Dye Chemistry .

Application Summary

“4-[(4-Methoxyphenyl)azo]-morpholine” is used in the synthesis of anthrone-based carbocyclic azo dyes. These dyes are effective against certain bacteria .

Methods of Application

The azo dye is obtained from the p-COOH (4a), p-CH3 (4d), p-NO2 (4 g), and p-NHCOCH3 (4i) substituted anilne derivatives .

Results or Outcomes

The fabric dyed with the azo dye was found to have ≥ 98% potent inhibition against certain bacteria .

特性

IUPAC Name |

(4-methoxyphenyl)-morpholin-4-yldiazene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-15-11-4-2-10(3-5-11)12-13-14-6-8-16-9-7-14/h2-5H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMCKVRLENPUDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=NN2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570111 |

Source

|

| Record name | 4-[(E)-(4-Methoxyphenyl)diazenyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Methoxyphenyl)azo]-morpholine | |

CAS RN |

51274-58-9 |

Source

|

| Record name | 4-[(E)-(4-Methoxyphenyl)diazenyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

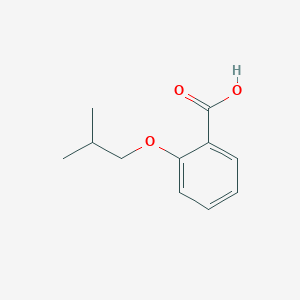

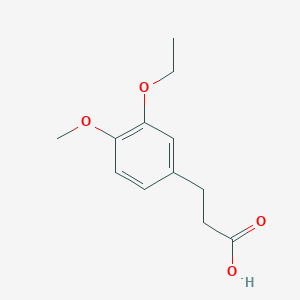

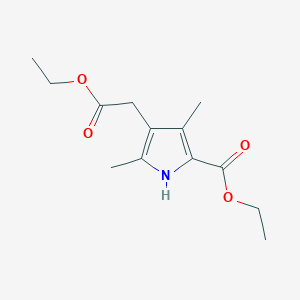

![3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol](/img/structure/B1316669.png)